molecular formula C22H26N2O7 B5052263 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

Cat. No.: B5052263
M. Wt: 430.5 g/mol
InChI Key: CDWYJZIQOCHXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-morpholin-4-yl-2-oxoethoxy)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and morpholine moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide: Similar structure but with different substitution pattern on the benzamide core.

    2,3,4-trimethoxy-N-{4-[2-(piperidin-4-yl)-2-oxoethoxy]phenyl}benzamide: Contains a piperidine moiety instead of morpholine.

Uniqueness

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7/c1-27-18-9-8-17(20(28-2)21(18)29-3)22(26)23-15-4-6-16(7-5-15)31-14-19(25)24-10-12-30-13-11-24/h4-9H,10-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWYJZIQOCHXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.